- One-pot synthesis of fused-tetracyclic scaffolds employing a Lewis acid promoted domino reaction of naphthoquinones, Synthesis, 2011, (14), 2321-2333
Cas no 89711-08-0 (N-Boc-2-aminoacetaldehyde (Technical Grade))
89711-08-0 structure
Product Name:N-Boc-2-aminoacetaldehyde (Technical Grade)
Numero CAS:89711-08-0
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD01321273
CID:720230
PubChem ID:24870815
Update Time:2025-06-07
N-Boc-2-aminoacetaldehyde (Technical Grade) Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Boc-2-aminoacetaldehyde
- T-Butyl N-(2-Oxoethyl)Cabamate
- Carbamic acid, N-(2-oxoethyl)-, 1,1-dimethylethyl ester
- tert-Butyl 2-oxoethylcarbamate
- tert-butyl N-(2-oxoethyl)carbamate
- (2-oxo-ethyl)-carbamic acid-tert-butylester
- (tert-butoxy)-N-(2-oxoethyl)carboxamide
- 2-(t-butoxycarbonylamino)acetaldehyde
- boc-l-glycinal
- N-(tert-butoxycarbonyl)-2-amino-acetaldehyde
- N-(tert-Butoxycarbonyl)aminoacetaldehyde
- N-tert-butoxycarbonylglycinal
- N-tert-butyloxycarbonyl-2-aminoacetaldehyde
- tert-butyl (2-oxoethyl)carbamate
- (2-Oxo-ethyl)-carbamic acid tert-butyl ester
- Carbamic acid, (2-oxoethyl)-, 1,1-dimethylethyl ester
- boc-glycinal
- n-boc glycinal
- zlchem 197
- N-bocaminoacetaldehyde
- (bocamino)acetaldehyde
- N-Boc-aminoacetaldehyde
- (bocamino) acetaldehyde
- N-(t-Butoxycarbonyl)glyci
- Carbamic acid, (2-oxoethyl)-, 1,1-dimethylethyl ester (9CI)
- (2-Oxoethyl)carbamic acid tert-butyl ester
- (tert-Butoxycarbonylamino)acetaldehyde
- 1,1-Dimethylethyl 2-oxoethylcarbamate
- 2-(tert-Butoxycarbonylamino)ethanal
- 2-[(tert-Butoxycarbonyl)amino]acetaldehyde
- Boc-aminoacetaldehyde
- N-(2-Ketoethyl)carbamic acid tert-butyl ester
- N-(2-Oxoethyl)carbamic acid tert-butyl ester
- N-(tert-Butyloxycarbonyl)aminoacetaldehyde
- N-Boc-glycinal
- N-tert-Butoxycarbonyl-2-aminoacetaldehyde
- tert-Butyl (2-oxo-2-(2-(4-(trifluoromethoxy)benzoyl)hydrazinyl)ethyl)carbamate
- N-Boc-2-aminoacetaldehyde (Technical Grade)
- tert-butyl formylmethylcarbamate
- t-butyl N-(2-oxoethyl)carbamate
- t-butyl (2-oxoethyl)carbamate
- tert-butyl(2-oxoethyl)carbamate
- (2-oxo-ethyl)-carbamic tert-butyl ester
- Boc-glycine Merrifield resin Mesh Size 100-200 Substitution 0.8-1.2 meq/g 1% DVB
- (2-oxoethyl)-carbamic acid tert-butyl ester
- 2-(tert-butoxycarbonylamino)acetaldehyde
- t-butyl (n-2-oxoethyl)carbamate
- BDBM50137819
- J-522968
- DTXSID70401186
- SCHEMBL248984
- tert-butyl-N-(2-oxoethyl)carbamate
- MFCD01321273
- t-butoxycarbonylarninoacetaldehyde
- N-Boc-2-aminoacetaldehyde, 95%
- MFCD00801196
- N-(t-Butoxycarbonyl)glycinal
- N-tert-butoxycarbonylaminoacetaldehyde
- 1,1-dimethylethyl N-(2-oxoethyl)carbamate
- (2-oxo-ethyl)carbamic acid t-butyl ester
- N-(2-Oxoethyl)-carbamic acid Tert-Butyl ester
- t-butyl N-(2-oxoethyl)-carbamate
- EN300-66991
- AKOS015950791
- Boc-Gly-PAM resin (100-200 mesh)
- t-butyl-n-(2-oxoethyl)carbamate
- 89711-08-0
- CHEMBL94805
- 1,1-dimethylethyl (2-oxoethyl)carbamate
-
- MDL: MFCD01321273
- Inchi: 1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
- Chiave InChI: ACNRTYKOPZDRCO-UHFFFAOYSA-N
- Sorrisi: O=CCNC(OC(C)(C)C)=O
Proprietà calcolate
- Massa esatta: 159.09000
- Massa monoisotopica: 159.08954328g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.4
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: 0.5
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di ebollizione: 237.2°C at 760 mmHg
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.455(lit.)
- PSA: 55.40000
- LogP: 1.10090
- Solubilità: Non determinato
N-Boc-2-aminoacetaldehyde (Technical Grade) Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Condizioni di conservazione:−20°C
N-Boc-2-aminoacetaldehyde (Technical Grade) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DT789-250mg |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 250mg |
¥200.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DT789-1g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 1g |
¥555.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DT789-5g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 5g |
¥2066.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134474-1g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 1g |
¥299.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134474-5g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 5g |
¥999.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134474-25g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | ≥90% | 25g |
¥3999.90 | 2023-09-01 | |
| Chemenu | CM328517-1g |
tert-butyl N-(2-oxoethyl)carbamate |
89711-08-0 | 95%+ | 1g |
$64 | 2021-06-09 | |
| Chemenu | CM328517-5g |
tert-butyl N-(2-oxoethyl)carbamate |
89711-08-0 | 95%+ | 5g |
$232 | 2021-06-09 | |
| Chemenu | CM328517-25g |
tert-butyl N-(2-oxoethyl)carbamate |
89711-08-0 | 95%+ | 25g |
$862 | 2021-06-09 | |
| TRC | B600600-2.5g |
N-Boc-2-aminoacetaldehyde (Technical Grade) |
89711-08-0 | 2.5g |
$ 87.00 | 2023-09-08 |
N-Boc-2-aminoacetaldehyde (Technical Grade) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.2 Reagents: Zinc Solvents: Acetic acid
1.2 Reagents: Zinc Solvents: Acetic acid
Riferimento
- Synthesis of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate for use in studies of fructose-1,6-diphosphate aldolase, Journal of Organic Chemistry, 1988, 53(15), 3457-65
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 1 h, rt
Riferimento
- Synthesis of anti-insomnia drug suvorexant, Heterocycles, 2021, 102(4), 743-749
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Ethyl acetate ; 3 h, reflux
Riferimento
- Stereoselective synthesis of 2-oxyenamides, ChemRxiv, 2022, 1, 1-13
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Total Synthesis of (-)-7-Epicylindrospermopsin, a Toxic Metabolite of the Freshwater Cyanobacterium Aphanizomenon ovalisporum, and Assignment of Its Absolute Configuration, Journal of Organic Chemistry, 2005, 70(6), 1963-1977
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 2 h, rt
Riferimento
- Synthesis of a peptide nucleic acid with a novel 1-methyl-6-mercaptopurine base, Journal of Heterocyclic Chemistry, 2008, 45(2), 445-451
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A C-terminal aldehyde insect kinin analog enhances inhibition of weight gain and induces significant mortality in Helicoverpa zea larvae, Peptides (New York, 2003, 24(10), 1615-1621
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 1 h, rt
Riferimento
- A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism, Journal of the American Chemical Society, 2015, 137(39), 12442-12445
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 1 h, rt
Riferimento
- Identification of non-peptidic cysteine reactive fragments as inhibitors of cysteine protease rhodesain, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4509-4512
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 1 h, 23 °C
Riferimento
- A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases, Journal of Medicinal Chemistry, 2014, 57(11), 4969-4974
N-Boc-2-aminoacetaldehyde (Technical Grade) Raw materials
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- Tert-Butyl allylcarbamate
- Boc-NH-PEG1-OH
- 1-(tert-Butyloxycarbonyl)aminopropane-2,3-diol
N-Boc-2-aminoacetaldehyde (Technical Grade) Preparation Products
N-Boc-2-aminoacetaldehyde (Technical Grade) Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:89711-08-0)N-Boc-2-aminoacetaldehyde (Technical Grade)
Numero d'ordine:A843289
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:59
Prezzo ($):325.0/1073.0
Email:sales@amadischem.com
N-Boc-2-aminoacetaldehyde (Technical Grade) Letteratura correlata
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
89711-08-0 (N-Boc-2-aminoacetaldehyde (Technical Grade)) Prodotti correlati
- 79069-50-4(Boc-Ala-aldehyde)
- 123387-72-4(tert-butyl N-methyl-N-(2-oxoethyl)carbamate)
- 145143-02-8(N-Boc-glycine-13C)
- 170384-29-9((2-Oxopropyl)carbamic Acid tert-Butyl Ester)
- 145143-01-7(Glycine-2-13C-15N,N-[(1,1-dimethylethoxy)carbonyl]- (9CI))
- 35150-09-5(Boc-Glycinamide)
- 106665-75-2(Boc-Glycine-)
- 4530-20-5(Boc-glycine)
- 109608-77-7(Tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate)
- 114857-00-0(Tert-Butyl (1-oxopropan-2-yl)carbamate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89711-08-0)N-Boc-2-aminoacetaldehyde (Technical Grade)
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):325.0/1073.0